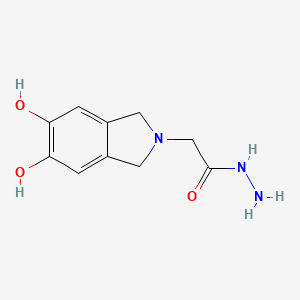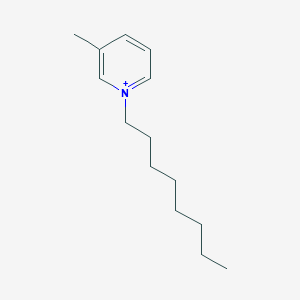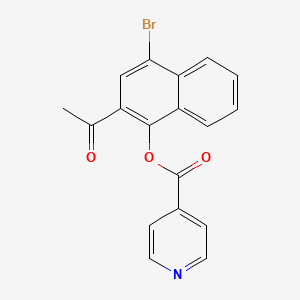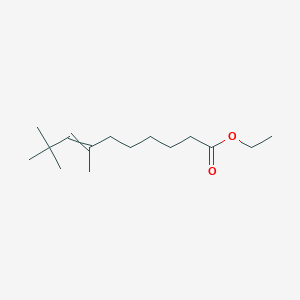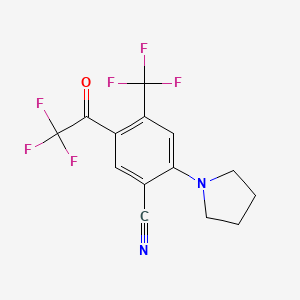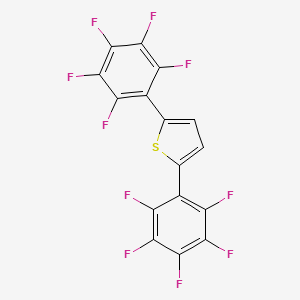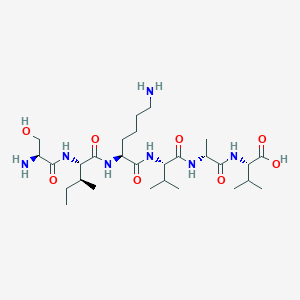![molecular formula C15H20N2O2 B12526952 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- CAS No. 870526-47-9](/img/structure/B12526952.png)
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- is a chemical compound that belongs to the class of indolinones Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-aminobenzylamine with a suitable ketone or aldehyde can lead to the formation of the indolinone core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction can produce indolines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Another indolinone derivative with similar structural features but different substituents.
Oxindole: A closely related compound with a similar indolinone core but lacking the morpholinyl and propyl groups.
2-Oxoindoline: Similar in structure but with different functional groups attached to the indolinone core.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- is unique due to the presence of the morpholinyl and propyl groups, which can impart distinct biological and chemical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
870526-47-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-[(2R)-4-propylmorpholin-2-yl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-2-6-17-7-8-19-14(10-17)11-4-3-5-13-12(11)9-15(18)16-13/h3-5,14H,2,6-10H2,1H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
CEQRNZGBUYVRFA-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN1CCO[C@@H](C1)C2=C3CC(=O)NC3=CC=C2 |
Canonical SMILES |
CCCN1CCOC(C1)C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


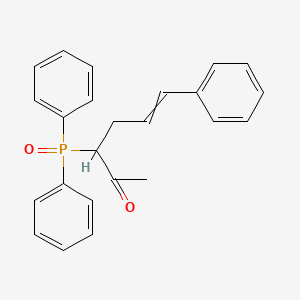
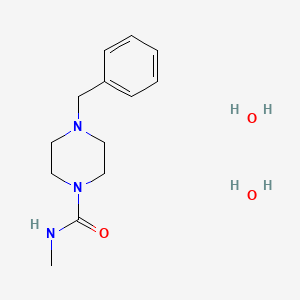
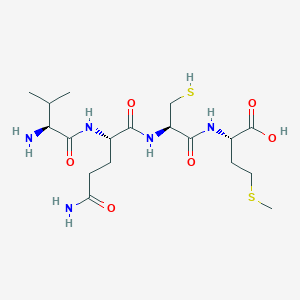
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
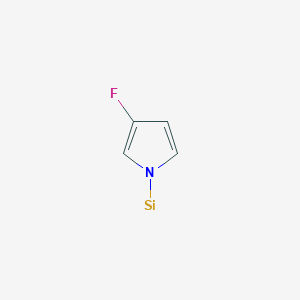
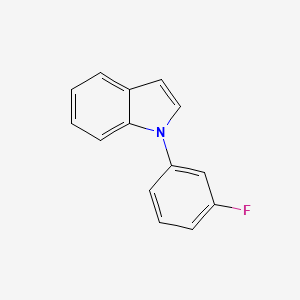
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
